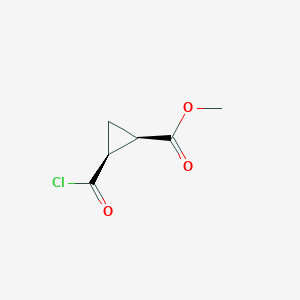
Methyl (1R,2S)-2-carbonochloridoylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl (1R,2S)-2-carbonochloridoylcyclopropane-1-carboxylate” is a complex organic compound. It is a derivative of cyclopropane, which is a simple cyclic compound with a three-membered ring. The (1R,2S) notation indicates that this compound has two chiral centers, leading to stereoisomerism . The “methyl” and “carboxylate” groups are common functional groups in organic chemistry, with the former being a hydrocarbon group and the latter being a derivative of carboxylic acid.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the three-membered cyclopropane ring, which is known for its angle strain due to the 60-degree bond angles, much smaller than the 109.5 degrees in a typical sp3 hybridized carbon atom . The presence of two chiral centers would lead to stereoisomerism, resulting in different possible configurations of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The cyclopropane ring is known to be reactive due to its ring strain. The carbonochlorido group might be susceptible to nucleophilic attack, and the ester group could undergo reactions typical of carboxylic acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Biological Evaluation
Methyl (1R,2S)-2-carbonochloridoylcyclopropane-1-carboxylate and its derivatives have been explored for their potential in synthesizing new compounds with significant biological activities. For instance, the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety have demonstrated effective inhibition of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase (AChE) enzymes. These derivatives are considered potential therapeutic agents for treating Alzheimer's disease, Parkinson's disease, senile dementia, and ataxia (Boztaş et al., 2019).
Catalyst in Organic Synthesis
Research has shown the utility of this compound in organic synthesis, where it acts as a precursor or intermediate in various chemical reactions. Studies have detailed the use of similar cyclopropyl-containing compounds in reactions like Lewis acid-catalyzed ring-opening with amine nucleophiles, demonstrating the compound's versatility in synthesizing pharmacologically relevant molecules (Lifchits & Charette, 2008).
Polymerization and Material Science
This compound also finds applications in material science, particularly in polymerization processes. Research has detailed its use in the radical homopolymerization of cyclic monomers, leading to polymers with unique properties (Moszner et al., 2003).
Inhibition and Enzymatic Studies
Further, the compound has been utilized in enzymatic studies, serving as an inhibitor or a probe to study enzyme mechanisms. For instance, derivatives of methyl cyclopropanecarboxylate have been used as irreversible inhibitors for bacterial enzymes, providing insights into enzymatic reactions and potential pathways for developing new antibacterial agents (Zhao & Liu, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential. If it’s a potential material for industrial use, research could focus on improving its synthesis, understanding its properties, and exploring its applications .
properties
IUPAC Name |
methyl (1R,2S)-2-carbonochloridoylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO3/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3/t3-,4+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUXEEDGGBGRHN-IUYQGCFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]1C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53229-56-4 |
Source


|
| Record name | rac-(1R,2S)-methyl 2-(chlorocarbonyl)cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



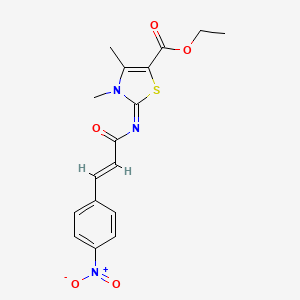
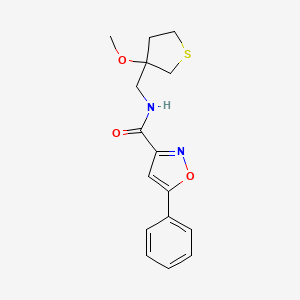

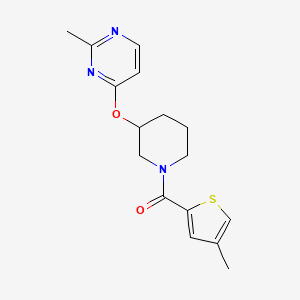
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2536595.png)

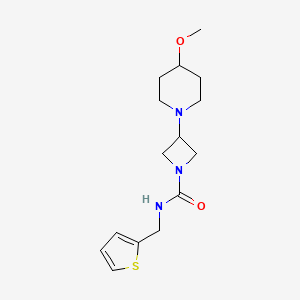
![N-(4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2536599.png)
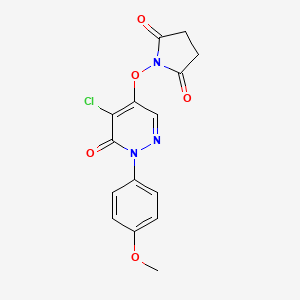
![2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide](/img/structure/B2536602.png)
![1-benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2536605.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2536606.png)